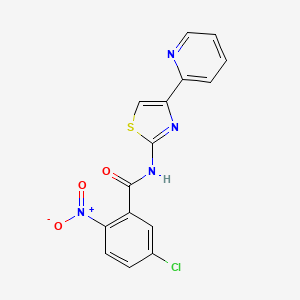

![molecular formula C20H21ClO3S B2799152 4-[4-(Tert-butyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid CAS No. 331459-69-9](/img/structure/B2799152.png)

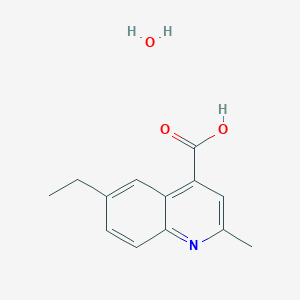

4-[4-(Tert-butyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[4-(Tert-butyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of nuclear factor kappa B (NF-κB) activation, a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.

Aplicaciones Científicas De Investigación

Larvicidal and Antimicrobial Activities

Some novel derivatives related to the core structure of the compound have shown promising larvicidal and antimicrobial activities. For instance, triazinone derivatives demonstrated growth inhibition against certain bacterial and fungal pathogens and mosquito larvicidal activity (Kumara et al., 2015).

Chemiluminescence Studies

Research on sulfanyl-substituted bicyclic dioxetanes derived from structurally similar compounds has provided insights into their base-induced chemiluminescence, offering potential applications in analytical chemistry and sensor development (Watanabe et al., 2010).

Coordination Chemistry

The coordination chemistry of dinucleating P2N2S ligands, including compounds with tert-butyl and sulfanyl groups, has been explored for the preparation and characterization of cationic palladium complexes. These complexes have shown potential in catalysis and materials science (Siedle et al., 2007).

Asymmetric Synthesis

A related compound was used in the asymmetric synthesis of (+)-trachyspic acid, highlighting its utility in the development of methods for the synthesis of biologically active molecules (Morokuma et al., 2008).

Molecular Docking and Spectroscopic Studies

Comparative molecular docking and spectroscopic studies on derivatives of 4-oxobutanoic acid have provided valuable information on their structural, electronic, and optical properties, with implications for their use in pharmaceuticals and nonlinear optical materials (Vanasundari et al., 2018).

Synthetic Applications

The synthesis of (thio)substituted 1,3-butadienes and butenynes from compounds bearing tert-butyl groups indicates their utility in organic synthesis and potential applications in material science (Kacmaz, 2019).

Propiedades

IUPAC Name |

4-(4-tert-butylphenyl)-2-(4-chlorophenyl)sulfanyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClO3S/c1-20(2,3)14-6-4-13(5-7-14)17(22)12-18(19(23)24)25-16-10-8-15(21)9-11-16/h4-11,18H,12H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFKAUBYCJNQTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chlorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2799071.png)

![Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2799072.png)

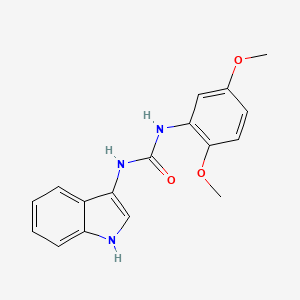

![6-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2799073.png)

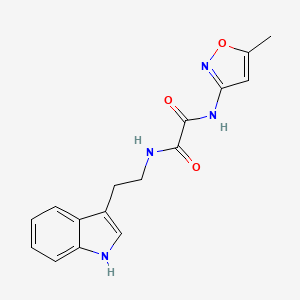

![N-(2-hydroxyethyl)-4-(((3-methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)benzamide](/img/structure/B2799074.png)

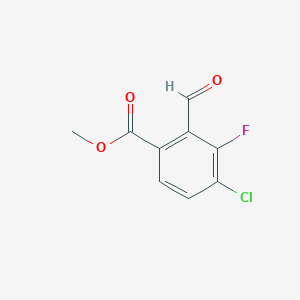

![{[1-(propan-2-yl)-1H-pyrazol-5-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2799077.png)

![N-(3,5-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799079.png)

![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2799082.png)

![1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2799084.png)